Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure, which is substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid derivative.
Reduction: Reduction of the pyrazolo[1,5-a]pyrimidine core to simpler derivatives.
Substitution: Replacement of the chlorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield carboxylic acids or esters.
Reduction can produce amines or alcohols.
Substitution can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.
Medicine: Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may make it suitable for targeting specific biological pathways or receptors.
Industry: In the chemical industry, this compound could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Ethyl 3-(3-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 3-(3-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Uniqueness: Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-8-18-15-14(9-19-20(15)10(13)2)11-5-4-6-12(17)7-11/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWAFSRCRNEWTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC(=CC=C3)Cl)N=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.